Temgicoluril (CAS 10095-06-4) addresses the solubility barrier of unsubstituted glycoluril, enabling efficient synthesis of tetramethyl cucurbit[n]urils (TMeQ[n]) and advanced materials.
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Temgicoluril, also known as 1,3,4,6-tetramethylglycoluril, is a fully N-methylated derivative of the heterocyclic compound glycoluril. While the parent glycoluril molecule serves as the monomer for standard cucurbit[n]uril (Q[n]) macrocycles, Temgicoluril is the essential precursor for producing tetramethylated cucurbit[n]urils (TMeQ[n]). These methyl groups, which replace the four nitrogen-bound hydrogen atoms of the core structure, fundamentally alter the compound's physical properties and dictate the characteristics of the resulting supramolecular hosts.
Direct substitution of Temgicoluril with its common, less-functionalized analog, Glycoluril (CAS 496-46-8), is chemically inappropriate for most applications. The primary points of non-interchangeability are processability and end-product function. Glycoluril's extensive intermolecular hydrogen bonding leads to high melting points and very low solubility, complicating its use in many synthetic procedures. Temgicoluril's N-methyl groups eliminate this hydrogen bonding network, enhancing its solubility and handling characteristics. Critically, only Temgicoluril can serve as the precursor to TMeQ[n] hosts; using unsubstituted Glycoluril will produce a fundamentally different class of macrocycle (Q[n]) with distinct host-guest binding properties.
The parent compound, Glycoluril, exhibits a very high melting point (reported as >300 °C with decomposition) and low solubility due to extensive intermolecular hydrogen bonding between its N-H groups. This often complicates its handling and reaction setup. Temgicoluril, by replacing all four N-H protons with methyl groups, eliminates this hydrogen bonding capability. This structural modification is a primary strategy for improving the solubility of glycoluril-based monomers, with even partial substitution shown to increase solubility in organic solvent systems. This makes Temgicoluril more amenable to a wider range of reaction conditions and solvents compared to its unsubstituted counterpart.
| Evidence Dimension | Key physical properties affecting processability |
| Target Compound Data | N-H hydrogen bond donors are absent, preventing the intermolecular H-bonding network that limits solubility. |
| Comparator Or Baseline | Glycoluril (CAS 496-46-8): Possesses four N-H hydrogen bond donors, leading to strong intermolecular hydrogen bonding, a high melting point (>300 °C), and low solubility. |
| Quantified Difference | Qualitative but mechanistically absolute: elimination of all four hydrogen bond donors. |
| Conditions | General solid-state properties and behavior in solution. |
Improved solubility and lower melting point significantly enhance ease of use, expand compatible solvent systems, and improve process control in synthetic applications.
The synthesis of specific cucurbituril families requires precise monomer selection. Standard, unsubstituted cucurbit[n]urils (Q[n]) are synthesized via the acid-catalyzed condensation of Glycoluril with formaldehyde. To produce methylated cucurbit[n]urils (e.g., TMeQ[n]), where methyl groups line the portals of the macrocyclic cavity, the use of a methylated precursor is non-negotiable. Temgicoluril is the specific monomer required for this transformation. Attempting to use unsubstituted Glycoluril will not yield a methylated product, making the choice of Temgicoluril an absolute prerequisite for accessing this class of molecular hosts.
| Evidence Dimension | Synthetic Reaction Product |
| Target Compound Data | Yields N-methylated cucurbit[n]uril derivatives (TMeQ[n]). |
| Comparator Or Baseline | Glycoluril (CAS 496-46-8): Yields standard, unsubstituted cucurbit[n]uril (Q[n]). |
| Quantified Difference | Produces a structurally and functionally distinct class of final product. |
| Conditions | Acid-catalyzed condensation with formaldehyde. |
For any research or application requiring methylated cucurbiturils, procuring Temgicoluril is the only viable starting point; unsubstituted glycoluril is not a substitute.
The functional value of using Temgicoluril as a precursor lies in the modified properties of the resulting TMeQ[n] hosts compared to standard Q[n] hosts. The eight methyl groups of a TMeQ[n] molecule are located at the portals of the cavity, directly influencing guest binding. This modification alters the steric and electronic environment of the binding site, which is a key strategy for tuning the binding affinity (Ka) and selectivity for different guest molecules. While unsubstituted Q[n] hosts are effective, the methylated TMeQ[n] versions offer a route to modified recognition properties, which can be critical for developing highly selective sensors, drug delivery systems, or separation materials.
| Evidence Dimension | Host-Guest Binding Properties |
| Target Compound Data | Resulting TMeQ[n] hosts have methylated portals, which sterically and electronically modify the cavity entrance to tune guest binding affinity and selectivity. |
| Comparator Or Baseline | Resulting Q[n] hosts (from Glycoluril) have carbonyl-lined portals, offering a different, more polar binding environment. |
| Quantified Difference | Leads to a differentiated profile of guest molecule recognition and binding strength. |
| Conditions | Aqueous or relevant solvent systems for host-guest complexation. |
This provides a rational design choice for researchers needing to modulate the binding characteristics of a cucurbituril host for a specific molecular target.
For projects requiring the synthesis of cucurbituril-type hosts that are processable in a wider range of organic solvents. The enhanced solubility imparted by the methyl groups makes Temgicoluril the preferred monomer for creating hosts intended for formulation, polymer composites, or reaction catalysis in non-aqueous media.
When the goal is to create a molecular receptor with tailored binding properties. The methyl groups on the portals of TMeQ[n] hosts, derived from Temgicoluril, provide a distinct steric and hydrophobic character compared to standard Q[n] hosts, enabling the development of sensors or scavengers with tuned selectivity for specific guest analytes.
In the synthesis of advanced polymers where the glycoluril unit is incorporated for rigidity or gas-separation properties. Using Temgicoluril instead of Glycoluril as a monomer or cross-linker allows for the creation of polymers with altered free volume, solubility, and thermal characteristics, providing a tool to fine-tune material performance.